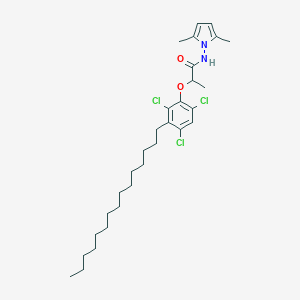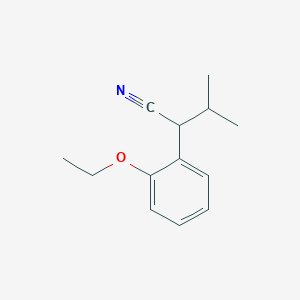
2-(2-Ethoxyphenyl)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-12, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of nitriles and has a molecular weight of 205.28 g/mol. In
Mechanism Of Action
The exact mechanism of action of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It may also interact with the opioid receptors in the brain, leading to its analgesic effects.
Biochemical And Physiological Effects
Studies have shown that 2-(2-Ethoxyphenyl)-3-methylbutanenitrile can decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of pain and inflammation. In addition, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This makes it a safer option for use in animal studies. However, one limitation is that its solubility in water is low, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile. One area of research could focus on its potential as a treatment for mood disorders such as depression and anxiety. Another area of research could investigate its potential as a pain reliever for chronic pain conditions. Additionally, further studies could explore its mechanism of action and its effects on different neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 2-ethoxybenzaldehyde and 3-methylbutanenitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or toluene. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
2-(2-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in behavioral tests. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
120352-93-4 |
|---|---|
Product Name |
2-(2-Ethoxyphenyl)-3-methylbutanenitrile |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-13-8-6-5-7-11(13)12(9-14)10(2)3/h5-8,10,12H,4H2,1-3H3 |
InChI Key |
PICRMDCCMUNZOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
synonyms |
Benzeneacetonitrile, 2-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




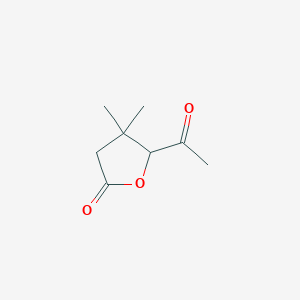
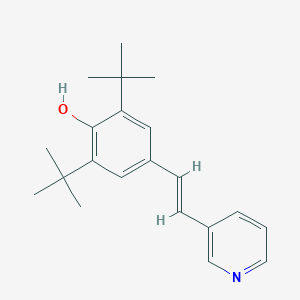
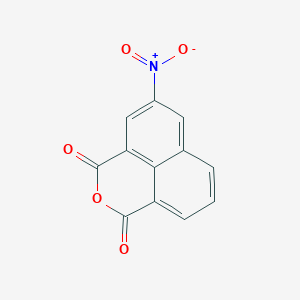
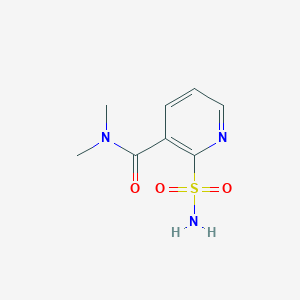

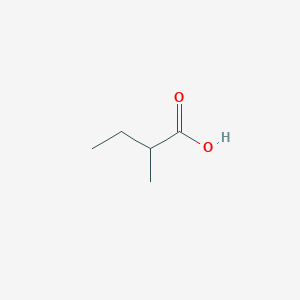



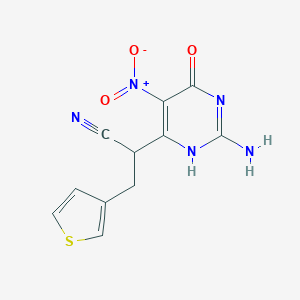
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
